molecular formula C15H13NO3 B13828084 (3,4-Dimethylphenyl)(4-nitrophenyl)methanone CAS No. 40415-09-6

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone

Cat. No.: B13828084
CAS No.: 40415-09-6
M. Wt: 255.27 g/mol
InChI Key: ACLYFHWRGOCAHN-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone (CAS 42187-33-7) is a high-purity benzophenone derivative of interest in medicinal chemistry and materials science research. This compound, with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol, features a benzophenone core symmetrically substituted with a 3,4-dimethylphenyl group and a 4-nitrophenyl group. The electron-withdrawing nitro group conjugated with the carbonyl function makes this scaffold a valuable building block for exploring structure-activity relationships. Research into structurally similar compounds, particularly those with nitro and halogen substitutions on the benzophenone ring, has demonstrated their potential as covalent inhibitors targeting the colchicine binding site on β-tubulin, a key protein in microtubule dynamics . This suggests potential utility for this compound class in developing chemical probes for cell biology or as a template for anticancer agent discovery. Furthermore, based on studies of analogous nitrophenyl-containing heterocycles, this compound may also serve as a precursor in the synthesis of more complex molecular architectures or be investigated for its nonlinear optical (NLO) properties, which are valuable for materials science applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

40415-09-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H13NO3/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(8-6-12)16(18)19/h3-9H,1-2H3

InChI Key

ACLYFHWRGOCAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Preparation Methods of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone

General Synthetic Strategy

The synthesis of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone typically involves the formation of a ketone linkage between a substituted phenyl moiety and a 4-nitrophenyl group. The common approaches include:

  • Friedel-Crafts acylation using acid chlorides or anhydrides.
  • Cross-coupling reactions involving aryl halides and organometallic reagents.
  • One-pot oxidation of secondary alcohol precursors.
  • Other specialized methodologies such as catalytic coupling or direct oxidation.

Specific Synthetic Routes and Conditions

Friedel-Crafts Acylation Using Acid Chlorides

A widely employed method involves the preparation of the corresponding acid chloride from 3,4-dimethylbenzoic acid followed by Friedel-Crafts acylation with 4-nitrobenzene derivatives in the presence of Lewis acids such as iron(III) chloride.

  • Procedure :
    Oxalyl chloride is added slowly to a cooled solution of 3,4-dimethylbenzoic acid to form the acid chloride intermediate. This is then reacted with 4-nitrobenzene in 1,2-dichloroethane solvent at 0 °C with anhydrous FeCl3 as a catalyst. The reaction mixture is stirred, quenched with ice-water, and the product is isolated by filtration and washing.
  • Yields : Reported yields for similar ketones in this class are typically in the range of 60-85% depending on substituents and conditions.
One-Pot Synthesis from Primary Alcohols

An alternative approach involves the oxidation of secondary alcohols derived from the corresponding benzyl alcohols:

  • Method : Primary or secondary alcohols are oxidized under mild conditions, sometimes catalyzed by transition metals or using oxidants such as chromium reagents or TEMPO-based catalysts, to yield the ketone directly.
  • Example : A facile one-pot synthesis of related ketones from primary alcohols has been reported, yielding high purity ketones with yields exceeding 75%.
Cross-Coupling and Catalytic Methods
  • Some literature reports the use of Grignard reagents or organocopper intermediates reacting with nitro-substituted aryl halides to form the ketone linkage.
  • Catalytic systems involving iron powder and hydrochloric acid in ethanol/water mixtures have been used to reduce nitro groups or facilitate coupling steps.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%) Notes
1 3,4-Dimethylbenzoic acid + Oxalyl chloride, 0 °C, 30 min Formation of acid chloride intermediate - Light yellow oil obtained
2 Acid chloride + 4-nitrobenzene + FeCl3, 0 °C to RT, 1 h Friedel-Crafts acylation 60-85 Stirring, then quenching with ice-water
3 Workup: Washing with water, filtration, drying Isolation of ketone - Light brown solid product
4 Purification by recrystallization or chromatography Purified (3,4-Dimethylphenyl)(4-nitrophenyl)methanone - Final product purity confirmed by NMR, MS

Analytical Data Supporting Preparation

  • NMR Spectra :
    1H NMR and 13C NMR spectra confirm the presence of methyl groups on the phenyl ring and the characteristic carbonyl peak near 190-200 ppm in 13C NMR.
  • Mass Spectrometry :
    ESI-MS data show molecular ion peaks consistent with the molecular weight of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone, confirming molecular integrity.
  • Purity and Yield :
    Yields reported range from 60% to over 80%, depending on the method and scale. Purity is typically verified by chromatographic methods and melting point analysis.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Disadvantages
Friedel-Crafts Acylation Acid chloride, FeCl3, 4-nitrobenzene 0 °C to RT, 1-2 h 60-85% High yield, straightforward Requires handling acid chlorides and Lewis acids
One-Pot Oxidation from Alcohols Primary/secondary alcohols, oxidants Mild, one-pot ~75% Simple, fewer steps Requires availability of alcohol precursor
Cross-Coupling (Grignard/Cu) Aryl halides, organometallics Variable Moderate Versatile for different substituents Sensitive to moisture, requires inert atmosphere

Research Results and Notes

  • The Friedel-Crafts acylation route remains the most commonly reported and reliable method for synthesizing (3,4-Dimethylphenyl)(4-nitrophenyl)methanone and related ketones.
  • The use of iron(III) chloride as a Lewis acid catalyst is preferred due to its effectiveness and relatively low toxicity compared to other catalysts.
  • One-pot oxidation methods offer an attractive alternative for greener synthesis but may require optimized conditions for substrates with electron-donating methyl groups.
  • Analytical data including NMR, MS, and chromatographic purity confirm the successful synthesis and high purity of the target ketone.
  • No significant alternative synthetic routes specifically for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone beyond these methods were found in the surveyed literature, indicating these are the primary practical approaches.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: (3,4-Dimethylphenyl)(4-aminophenyl)methanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: (3,4-Dicarboxyphenyl)(4-nitrophenyl)methanone.

Scientific Research Applications

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(4-nitrophenyl)methanone depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic nature. Key analogues include:

Compound Name Substituents (Ring A / Ring B) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
(4-Nitrophenyl)(phenyl)methanone -NO₂ (para) / -H 227.22 Intermediate in organic synthesis
(4-Methylphenyl)(4-nitrophenyl)methanone -CH₃ (para) / -NO₂ (para) 241.24 Density: 1.232 g/cm³; BP: 417.5°C
(3,4-Dimethylphenyl)(4-nitrophenyl)methanone -CH₃ (3,4) / -NO₂ (para) 269.30 (calculated) Likely higher lipophilicity (LogP)
(4-Chloro-3-nitrophenyl)(phenyl)methanone -Cl (para), -NO₂ (meta) / -H 276.67 Photoreactive; used in UV curing
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone -Cl (para) / -OCH₃ (3,4) 306.75 Potential CNS activity


Key Observations :

  • Nitro Group Impact : The para-nitro group (e.g., in ) enhances electron-withdrawing effects, increasing reactivity in cross-coupling reactions and biological activity (e.g., calcium channel blockade in compound 9c ).
  • Methyl vs. Methoxy : Methyl groups (electron-donating) increase lipophilicity (LogP ~3.65 in ), enhancing membrane permeability, while methoxy groups (electron-donating but polar) may improve solubility .

Physicochemical Properties

  • Thermal Stability: Analogues like (4-methylphenyl)(4-nitrophenyl)methanone exhibit high boiling points (~417°C), suggesting the target compound’s stability under thermal stress.
  • Solubility : Nitro groups reduce aqueous solubility, but dimethyl substitution may mitigate this via disrupted crystal lattice formation .
  • Spectroscopic Data : FT-IR and NMR profiles (e.g., δ ~7.8 ppm for aromatic protons in ) provide benchmarks for structural validation.

Biological Activity

(3,4-Dimethylphenyl)(4-nitrophenyl)methanone, also known by its CAS number 40415-09-6, is an organic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a ketone functional group attached to two aromatic rings: a 3,4-dimethylphenyl group and a 4-nitrophenyl group. The structural formula can be represented as follows:

C15H13NO3\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{3}

Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes and biological pathways. For instance, studies on related phenolic compounds have shown their ability to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR can lead to anti-melanogenic effects, which are beneficial in treating conditions like hyperpigmentation and melanoma .

Antioxidant Activity

Compounds structurally related to (3,4-Dimethylphenyl)(4-nitrophenyl)methanone have demonstrated significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which can lead to various diseases, including cancer .

Case Studies

  • Inhibition of Tyrosinase : A study evaluated the inhibitory effects of various arylmethanone derivatives on TYR activity. The most potent compounds exhibited IC50 values below 5 μM, indicating strong inhibitory effects. While specific data for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone is not provided, its structural similarity suggests potential for similar activity .
  • Antioxidant Effects : A comparative analysis of several phenolic compounds showed that those with nitro substituents exhibited enhanced antioxidant activity. This suggests that (3,4-Dimethylphenyl)(4-nitrophenyl)methanone may also possess significant antioxidant properties due to the presence of the nitrophenyl group .

Data Tables

Property Value
Molecular FormulaC15H13NO3
CAS Number40415-09-6
Potential IC50 (Tyrosinase)< 5 μM (similar compounds)
Antioxidant ActivitySignificant (related compounds)

Q & A

Q. What are the standard synthetic routes for (3,4-Dimethylphenyl)(4-nitrophenyl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic substrate (e.g., 3,4-dimethylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors affecting yield include:

  • Catalyst stoichiometry : Excess AlCl₃ improves electrophilicity of the acyl chloride but may promote side reactions.
  • Solvent choice : Non-polar solvents (e.g., dichloromethane) favor acylation over competing reactions.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize decomposition of nitro groups .
Optimization Parameter Effect on Yield
AlCl₃ (1.2 eq)Maximizes acylation
Reaction time (4–6 hrs)Reduces oligomers
Slow addition of acyl chloridePrevents overheating

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., nitro group deshields adjacent protons) and confirms ketone carbonyl (~195 ppm in ¹³C NMR).
  • IR spectroscopy : Detects C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1340 cm⁻¹).
  • Mass spectrometry (EI) : Molecular ion peak at m/z ≈ 241.24 confirms molecular weight .

Critical Note : Solvent selection (e.g., CDCl₃ for NMR) must avoid overlap with key signals.

Advanced Research Questions

Q. How do substituents (methyl and nitro groups) influence electronic properties and reactivity?

  • Methyl groups (3,4-positions) : Electron-donating (+I effect) increase electron density on the aromatic ring, enhancing electrophilic substitution but sterically hindering meta positions.
  • Nitro group (para-position) : Electron-withdrawing (–M effect) deactivates the ring, directing further reactions to ortho/para positions. Computational studies (DFT) can map charge distribution to predict sites for nucleophilic attack .

Q. Experimental Design :

Perform Hammett analysis to quantify substituent effects on reaction rates.

Use X-ray crystallography (e.g., SHELX/ORTEP-III) to resolve steric effects .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Conflicting geometry data (e.g., bond angles, torsion) may arise from polymorphism or experimental artifacts. SHELXL refinement (via Olex2 or WinGX) can:

  • Model disorder in nitro or methyl groups.
  • Validate hydrogen bonding patterns (e.g., C=O···H interactions).
  • Compare with Cambridge Structural Database entries to identify outliers .

Q. Example Workflow :

  • Collect high-resolution data (Mo-Kα, λ = 0.71073 Å).
  • Refine using anisotropic displacement parameters.
  • Cross-validate with spectroscopic data .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological applications?

  • In vitro assays : Test inhibition of enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina.
  • SAR Table :
Modification Effect on Bioactivity
Nitro → Amino groupIncreased solubility
Methyl → HalogenEnhanced binding affinity

Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., aspirin for COX inhibition) .

Q. How can thermodynamic data (e.g., ΔvapH) be applied to predict solubility or stability?

  • Enthalpy of vaporization (ΔvapH) : Correlates with intermolecular forces. For this compound, ΔvapH = 72.0 kJ/mol (at 465 K) suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Melting point (Tfus) : Reported ~327 K; deviations indicate impurities. Use DSC to assess purity (>98% for reliable SAR studies).

Q. Stability Protocol :

  • Store under inert gas (N₂/Ar) at 4°C.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies address contradictory reactivity data in nitro-group reductions?

Conflicting reports on catalytic hydrogenation (e.g., PtO₂ vs. Pd/C) may stem from:

  • Nitro group positioning : Para-nitro is less sterically hindered, favoring reduction.
  • Byproduct formation : Use FTIR to detect intermediate hydroxylamines.

Q. Advanced Method :

  • Employ in situ NMR to track reaction progress.
  • Optimize pressure (1–3 atm H₂) and catalyst loading (5–10 wt%) .

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